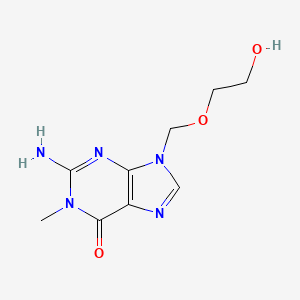
1-Methylacyclovir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylacyclovir is a synthetic derivative of acyclovir, a well-known antiviral drug. It is a guanine nucleoside analogue that has been modified to include a methyl group at the N1 position of the acyclovir molecule. This modification aims to enhance the pharmacokinetic properties and antiviral activity of the parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylacyclovir can be synthesized starting from guanosine. The synthetic route typically involves the following steps:
Acylation: Guanosine is acylated to protect the amino group.
Condensation: The protected guanosine undergoes a condensation reaction with a suitable methylating agent to introduce the methyl group at the N1 position.
Hydrolysis: The acyl protecting group is removed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Selection: High-purity guanosine and methylating agents are selected.
Reaction Optimization: Reaction conditions such as temperature, solvent, and catalysts are optimized for maximum yield and purity.
Analyse Des Réactions Chimiques
1-Methylacyclovir undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methylacyclovir has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their chemical behavior.
Biology: It serves as a tool to investigate the mechanisms of antiviral activity and resistance.
Medicine: It is explored for its potential to treat viral infections, particularly those caused by herpesviruses.
Industry: It is used in the development of new antiviral drugs and formulations
Mécanisme D'action
1-Methylacyclovir is compared with other guanine nucleoside analogues such as:
Acyclovir: The parent compound, known for its antiviral activity against herpesviruses.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Ganciclovir: Another guanine nucleoside analogue with activity against cytomegalovirus.
Uniqueness: this compound’s unique feature is the methyl group at the N1 position, which may enhance its pharmacokinetic properties and antiviral activity compared to acyclovir .
Comparaison Avec Des Composés Similaires
- Acyclovir
- Valacyclovir
- Ganciclovir
- Penciclovir
- Famciclovir
Propriétés
Numéro CAS |
82145-52-6 |
|---|---|
Formule moléculaire |
C9H13N5O3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
2-amino-9-(2-hydroxyethoxymethyl)-1-methylpurin-6-one |
InChI |
InChI=1S/C9H13N5O3/c1-13-8(16)6-7(12-9(13)10)14(4-11-6)5-17-3-2-15/h4,15H,2-3,5H2,1H3,(H2,10,12) |
Clé InChI |
YUYWPANFAWBVET-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(N=C1N)N(C=N2)COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


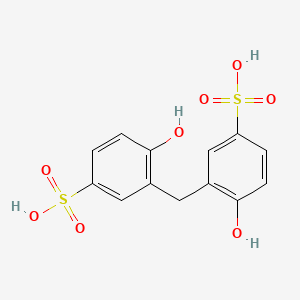
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
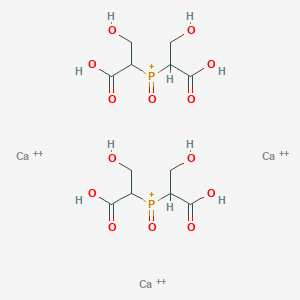
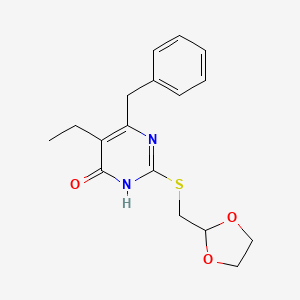
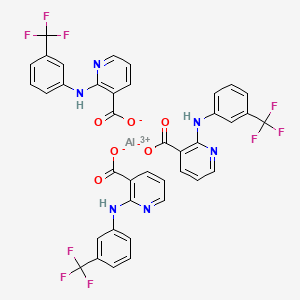
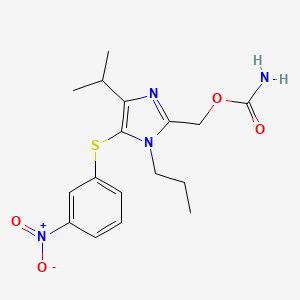
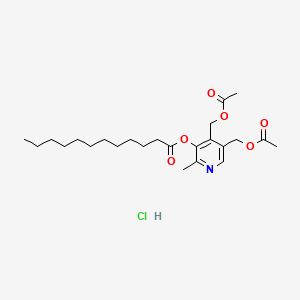
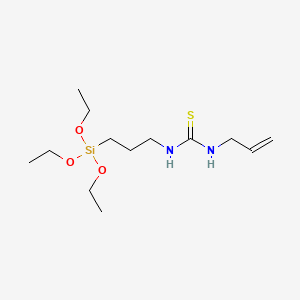


![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
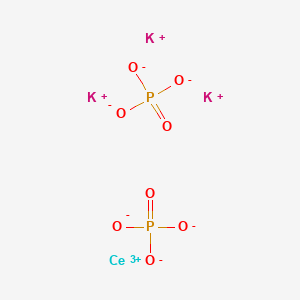
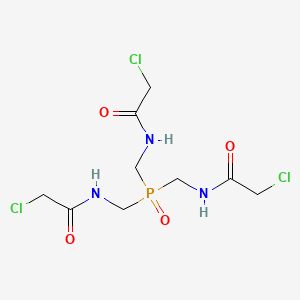
![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)
